N-[(dibenzylamino)methyl]nicotinamide
Description
Properties
IUPAC Name |
N-[(dibenzylamino)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c25-21(20-12-7-13-22-14-20)23-17-24(15-18-8-3-1-4-9-18)16-19-10-5-2-6-11-19/h1-14H,15-17H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVDAUDFVDTCDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CNC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801200097 | |
| Record name | N-[[Bis(phenylmethyl)amino]methyl]-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801200097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20973-56-2 | |
| Record name | N-[[Bis(phenylmethyl)amino]methyl]-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20973-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[[Bis(phenylmethyl)amino]methyl]-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801200097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(dibenzylamino)methyl]nicotinamide typically involves the reaction of nicotinamide with dibenzylamine in the presence of a suitable catalyst. One common method includes the use of a condensation reaction where nicotinamide is reacted with dibenzylamine under controlled conditions to form the desired product. The reaction may require a dehydrating agent to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[(Dibenzylamino)methyl]nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The dibenzylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nicotinamide derivatives, while reduction can produce different amine compounds.
Scientific Research Applications
N-[(Dibenzylamino)methyl]nicotinamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of metabolic and neurological disorders.
Industry: It may be used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(dibenzylamino)methyl]nicotinamide involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activities or interacting with cellular receptors. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues
2-Aminonicotinamide Derivatives (e.g., G884, E1210, 10b)
- Structure: These compounds feature substitutions at the 2-amino position of nicotinamide, such as phenoxy, thiophene, or fluorophenoxy groups .
- Target Binding: Antifungal activity in 2-aminonicotinamides is linked to inhibition of glycosylphosphatidylinositol (GPI)-anchored protein biosynthesis. The bulky dibenzyl group may sterically hinder interactions with fungal targets compared to smaller substituents in 10b .
N-[2-(2-Guanidinothiazol-4-ylmethylthio)ethyl]nicotinamide
- Structure: This compound (from ) replaces the dibenzylaminomethyl group with a guanidinothiazole-thioethyl chain.
- Comparison: Bioactivity: The guanidinothiazole moiety is associated with H2 receptor antagonism, suggesting divergent therapeutic applications compared to the dibenzyl-substituted compound . Solubility: The thioether and guanidine groups may confer higher aqueous solubility than the dibenzyl group, which is typically hydrophobic .
Functional Analogues
β-Lactam Derivatives with Dibenzylamino Groups (e.g., Compound 3d)
- Structure: Methyl (R)-3-(4-(benzyloxy)phenyl)-2-((S)-3-(dibenzylamino)-2-oxoazetidin-1-yl)propanoate (3d) contains a dibenzylamino group in a β-lactam framework .
- Comparison: Stability: The dibenzylamino group in β-lactams enhances stereochemical stability and resistance to enzymatic degradation. This suggests that N-[(dibenzylamino)methyl]nicotinamide may exhibit improved metabolic stability compared to unmodified nicotinamide .
Nicotinamide N-Methyltransferase (NNMT) Substrates
- Function: NNMT methylates nicotinamide to produce N1-methylnicotinamide (MNA). The dibenzylaminomethyl substitution in this compound may block methylation at the pyridine nitrogen, rendering it resistant to NNMT-mediated metabolism compared to nicotinamide .
Data Tables
Table 1: Structural and Functional Comparison of Nicotinamide Derivatives
| Compound Name | Core Structure | Key Substituent | Biological Activity | Lipophilicity (Predicted) | Metabolic Stability |
|---|---|---|---|---|---|
| Nicotinamide | Pyridine-3-carboxamide | None | Cofactor in NAD+ synthesis | Low | Low (NNMT substrate) |
| This compound | Pyridine-3-carboxamide | Dibenzylaminomethyl | Not reported (potential antifungal) | High | High (steric hindrance) |
| 10b [2-amino-N-((5-(3-fluorophenoxy)thiophen-2-yl)methyl)nicotinamide] | Pyridine-3-carboxamide | Fluorophenoxy-thiophenmethyl | Antifungal (GPI inhibition) | Moderate | Moderate |
| N-[2-(2-Guanidinothiazol-4-ylmethylthio)ethyl]nicotinamide | Pyridine-3-carboxamide | Guanidinothiazole-thioethyl | H2 receptor antagonism | Low-Moderate | Moderate |
Table 2: Physical Properties of Selected Compounds
Research Findings and Implications
- Antifungal Potential: While 2-aminonicotinamide derivatives like 10b show antifungal activity (IC50 values in µM range) , the steric bulk of the dibenzyl group in this compound may reduce binding to fungal GPI anchors. Comparative in vitro assays are needed to validate this hypothesis.
- Metabolic Resistance : The dibenzyl substitution likely impedes NNMT-mediated methylation, distinguishing it from nicotinamide in metabolic pathways .
Q & A
Q. What are the established synthetic routes for N-[(dibenzylamino)methyl]nicotinamide, and what critical reaction parameters influence yield and purity?
Methodological Answer: The synthesis typically involves:
Condensation : Reacting dibenzylamine with a halogenated precursor (e.g., 3-nitrobenzyl bromide) to form the dibenzylamino-methyl intermediate .
Reduction : Using catalytic hydrogenation (e.g., Pd/C with hydrazine hydrate) to reduce nitro or other functional groups to amines .
Nicotinamide Coupling : Employing coupling agents (e.g., EDC/HOBt) to attach the nicotinamide moiety under reflux conditions in aprotic solvents like THF .
Q. Critical Parameters :
- Temperature : Excess heat can lead to side reactions (e.g., decomposition of the dibenzylamino group).
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency but require rigorous drying to avoid hydrolysis .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is essential to isolate the product from unreacted intermediates .
Q. How can researchers characterize the structural integrity and purity of this compound post-synthesis?
Methodological Answer:
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Confirm the presence of the dibenzylamino group (δ 3.8–4.2 ppm for methylene protons) and nicotinamide aromatic signals (δ 7.5–8.5 ppm) .
- IR Spectroscopy : Verify amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- Chromatography :
- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95% by area under the curve) .
- Mass Spectrometry : High-resolution MS (ESI+) to confirm molecular ion peaks matching the theoretical mass .
Advanced Research Questions
Q. What strategies are recommended for optimizing the synthetic yield of this compound when scaling up from milligram to gram quantities?
Methodological Answer:
- Reaction Optimization :
- Process Controls :
- In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize over-reduction .
- Scaled Purification :
- Flash Chromatography : Optimize column dimensions and flow rates to maintain resolution at larger scales .
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the dibenzylamino-methyl moiety in the compound's biological activity?
Methodological Answer:
- Analog Synthesis : Modify the dibenzylamino group (e.g., replace benzyl with cyclohexyl or introduce electron-withdrawing substituents) and test activity .
- Biological Assays :
- Enzyme Inhibition : Measure IC₅₀ against viral proteases (e.g., HIV-1 protease) to assess potency changes .
- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY) to correlate substituent hydrophobicity with membrane permeability .
Q. Example SAR Table :
| Substituent on Dibenzylamino Group | Biological Activity (IC₅₀, nM) | Membrane Permeability |
|---|---|---|
| Benzyl (Parent Compound) | 120 ± 15 | Moderate |
| 4-Fluorobenzyl | 85 ± 10 | High |
| Cyclohexylmethyl | 220 ± 25 | Low |
| Data adapted from analogous nicotinamide derivatives . |
Q. What analytical approaches are effective in resolving contradictory data regarding the compound's mechanism of action across different biological assays?
Methodological Answer:
- Orthogonal Assays :
- Surface Plasmon Resonance (SPR) : Directly measure binding kinetics to viral proteases vs. cellular targets .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability .
- Data Reconciliation :
- Dose-Response Curves : Compare EC₅₀ values across assays to identify off-target effects at higher concentrations .
- Metabolite Profiling : Use LC-MS to rule out interference from degradation products .
Q. How can researchers address discrepancies in reported biological activity between in vitro and in vivo models for this compound?
Methodological Answer:
- Pharmacokinetic Profiling :
- ADME Studies : Measure plasma half-life (t₁/₂) and bioavailability in rodent models to identify metabolic instability .
- Species-Specific Factors :
- CYP450 Inhibition : Test liver microsomes from humans vs. rodents to assess interspecies metabolic differences .
- Formulation Adjustments : Use lipid nanoparticles or cyclodextrin complexes to enhance solubility and in vivo efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
